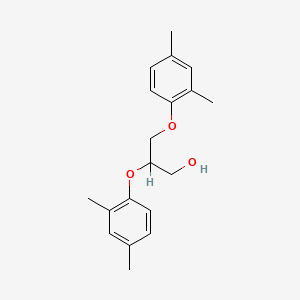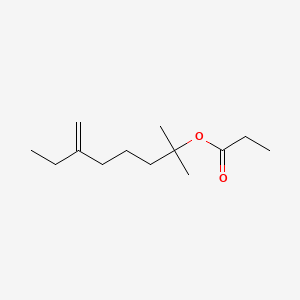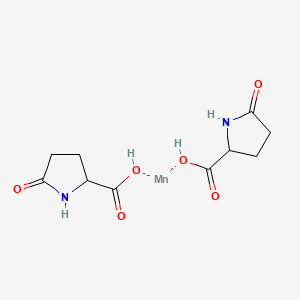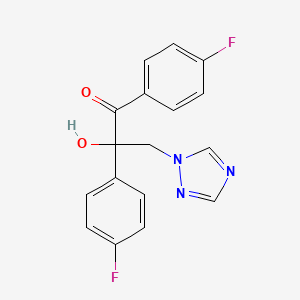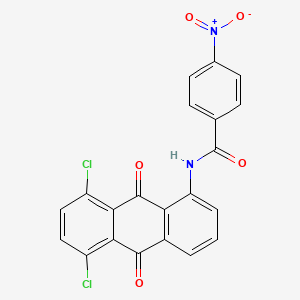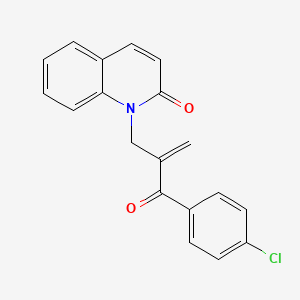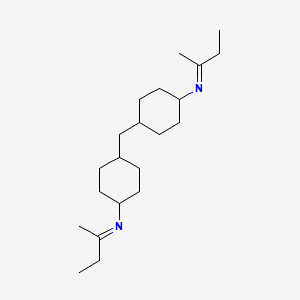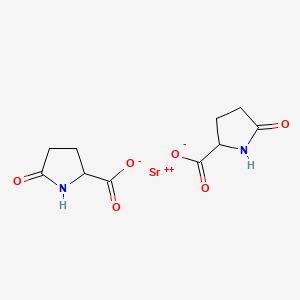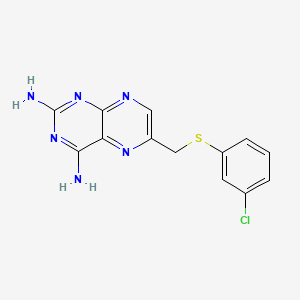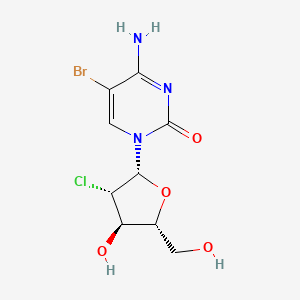
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a pyrimidine base attached to a modified sugar moiety, which is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2’-deoxyuridine and 2-chloro-2-deoxy-D-arabinofuranose.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the sugar moiety. This is usually achieved under acidic conditions using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Amination: The bromine atom at the 4-position of the pyrimidine ring is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified nucleoside analog.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nucleoside analogs, which can be further explored for their biological activities.
Applications De Recherche Scientifique
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral genomes or the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections and certain cancers.
2-Chloro-2’-deoxyadenosine: An antineoplastic agent used in the treatment of hairy cell leukemia.
2’-Deoxy-5-fluorouridine: A chemotherapeutic agent used in the treatment of various cancers.
Uniqueness
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is unique due to its specific combination of halogen and amino substitutions, which confer distinct biological activities. Its ability to inhibit both viral replication and cancer cell proliferation makes it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
80791-95-3 |
|---|---|
Formule moléculaire |
C9H11BrClN3O4 |
Poids moléculaire |
340.56 g/mol |
Nom IUPAC |
4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrClN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
Clé InChI |
PPXUQXLEOOYXNC-BYPJNBLXSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl)N)Br |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Cl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



